(2-Amino-6-methoxypyridin-4-YL)acetic acid
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Overview
Description
(2-Amino-6-methoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-methoxypyridin-4-YL)acetic acid typically involves the reaction of 2-amino-6-methoxypyridine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine derivative attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2-Amino-6-methoxypyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Amino-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxypyridine: Similar in structure but lacks the acetic acid moiety.
2-Amino-6-chloropyridine: Contains a chlorine atom instead of a methoxy group.
4-Amino-2-methoxypyridine: The positions of the amino and methoxy groups are reversed.
Uniqueness
(2-Amino-6-methoxypyridin-4-YL)acetic acid is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2-amino-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-3-5(4-8(11)12)2-6(9)10-7/h2-3H,4H2,1H3,(H2,9,10)(H,11,12) |
InChI Key |
RTXCYWHAMGCUAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)N)CC(=O)O |
Origin of Product |
United States |
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